molecular formula C31H31Cl2N3O4S2 B2618414 ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532975-68-1

ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2618414
CAS No.: 532975-68-1
M. Wt: 644.63
InChI Key: BDZWEZJMLGXTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C31H31Cl2N3O4S2 and its molecular weight is 644.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Indole and thiophene rings : Known for their biological activity.
  • Dichlorobenzamide moiety : Implicated in various pharmacological effects.

This structural complexity suggests a multifaceted mechanism of action which warrants detailed investigation.

Antimicrobial Activity

Research has shown that derivatives of similar compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Testing : Compounds similar to this compound were tested against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : Certain derivatives demonstrated strong inhibitory effects against these microorganisms, indicating potential as novel antimicrobial agents .
MicroorganismActivity Observed
Escherichia coliSignificant
Staphylococcus aureusModerate
Pseudomonas aeruginosaSignificant
Candida albicansModerate

Anticancer Activity

The anticancer properties of the compound have also been explored. Studies indicate that similar indole derivatives can exhibit selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Commonly used lines include HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The anticancer activity is believed to involve direct interaction with tumor cell DNA, leading to cell cycle arrest in the S and G2/M phases .

Case Studies

  • Study on HCT-116 Cells :
    • IC50 Values : The compound showed IC50 values ranging from 7.1 to 11.9 µM against HCT-116 cells.
    • Selectivity Index (SI) : Compounds exhibited high selectivity with SI values greater than 2.74, indicating lower toxicity to normal cells compared to cancer cells.
CompoundIC50 (µM)Selectivity Index
4g7.113
4a10.59.7
4c11.92.4

The mechanisms underlying the biological activities of this compound include:

  • DNA Interaction : Similar compounds have been shown to bind DNA directly, disrupting replication and transcription processes.
  • Enzyme Inhibition : Potential inhibition of COX enzymes has been suggested based on structural similarities with known inhibitors .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31Cl2N3O4S2/c1-2-40-31(39)28-22-9-4-3-5-11-25(22)42-30(28)35-27(37)18-41-26-17-36(24-10-7-6-8-21(24)26)15-14-34-29(38)20-13-12-19(32)16-23(20)33/h6-8,10,12-13,16-17H,2-5,9,11,14-15,18H2,1H3,(H,34,38)(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZWEZJMLGXTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.